molecular formula C15H9N5S B11102947 2-Amino-6-[(cyanomethyl)sulfanyl]-4-phenylpyridine-3,5-dicarbonitrile

2-Amino-6-[(cyanomethyl)sulfanyl]-4-phenylpyridine-3,5-dicarbonitrile

Cat. No.: B11102947
M. Wt: 291.3 g/mol
InChI Key: PIBWIEKLKCJTLQ-UHFFFAOYSA-N
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Description

2-Amino-6-[(cyanomethyl)sulfanyl]-4-phenylpyridine-3,5-dicarbonitrile is a heterocyclic compound with a pyridine ring structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes amino, sulfanyl, and nitrile groups, makes it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-[(cyanomethyl)sulfanyl]-4-phenylpyridine-3,5-dicarbonitrile typically involves multicomponent reactions. One common method is the pseudo-four-component reaction (pseudo-4CR), which involves the condensation of malononitrile molecules with thiols and aldehydes . Another approach is the three-component cyclocondensation of malononitrile with 2-arylidenemalononitrile and thiols . These reactions are usually carried out under mild conditions, making them efficient and practical for laboratory synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of multicomponent reactions and cyclocondensation can be scaled up for industrial applications. The use of accessible reagents and mild reaction conditions makes these methods suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-[(cyanomethyl)sulfanyl]-4-phenylpyridine-3,5-dicarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Amino-6-[(cyanomethyl)sulfanyl]-4-phenylpyridine-3,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-[(cyanomethyl)sulfanyl]-4-phenylpyridine-3,5-dicarbonitrile involves its interaction with various molecular targets. The amino and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. The nitrile groups can participate in nucleophilic addition reactions, affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-[(cyanomethyl)sulfanyl]-4-phenylpyridine-3,5-dicarbonitrile stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activities. Its structural diversity allows for a wide range of chemical modifications and applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H9N5S

Molecular Weight

291.3 g/mol

IUPAC Name

2-amino-6-(cyanomethylsulfanyl)-4-phenylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C15H9N5S/c16-6-7-21-15-12(9-18)13(10-4-2-1-3-5-10)11(8-17)14(19)20-15/h1-5H,7H2,(H2,19,20)

InChI Key

PIBWIEKLKCJTLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC#N)N)C#N

Origin of Product

United States

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